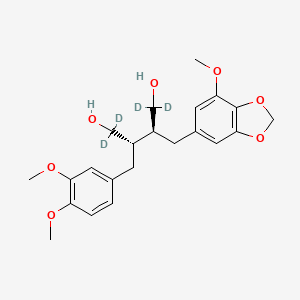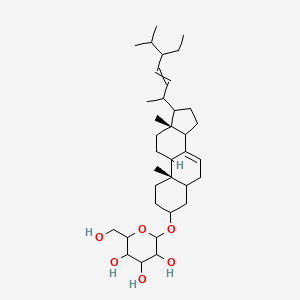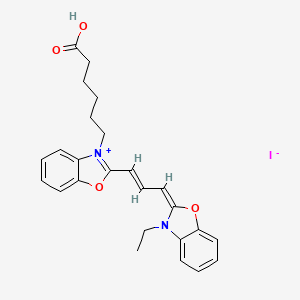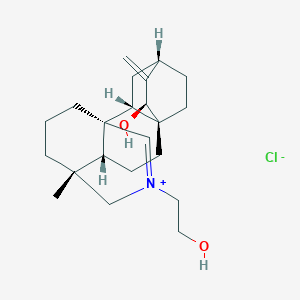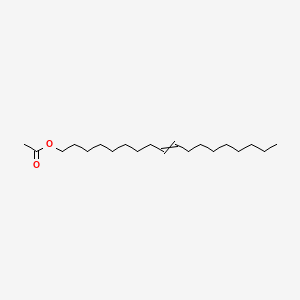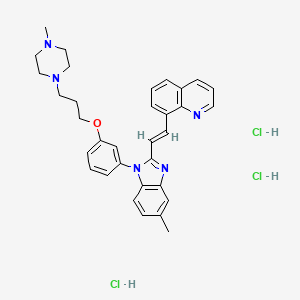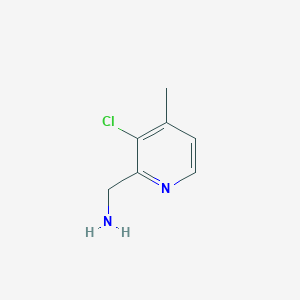
(3-Chloro-4-methylpyridin-2-YL)methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine is an organic compound that belongs to the class of substituted pyridines It features a pyridine ring substituted with a chlorine atom at the third position, a methyl group at the fourth position, and a methanamine group at the second position
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methylpyridine with formaldehyde and ammonia. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases to improve yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
化学反应分析
Types of Reactions: 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, to facilitate the reaction.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted pyridines with different functional groups.
科学研究应用
1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins .
相似化合物的比较
3-Chloro-4-Methylpyridine: Lacks the methanamine group, making it less versatile in certain reactions.
4-Methylpyridin-2-ylmethanamine: Lacks the chlorine atom, which can affect its reactivity and applications.
3-Chloro-2-Methylpyridine: Different substitution pattern, leading to different chemical properties
Uniqueness: 1-(3-Chloro-4-Methylpyridin-2-yl)Methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where both the chlorine and methanamine groups are required .
属性
分子式 |
C7H9ClN2 |
|---|---|
分子量 |
156.61 g/mol |
IUPAC 名称 |
(3-chloro-4-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,4,9H2,1H3 |
InChI 键 |
CFVFJDOSRCJRNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)CN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
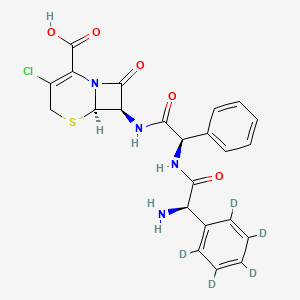
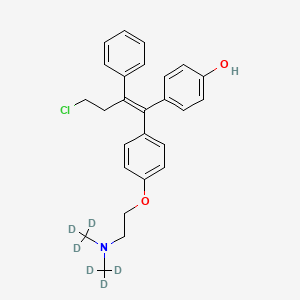

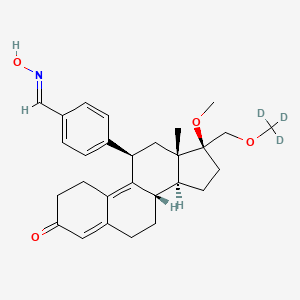
![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)

